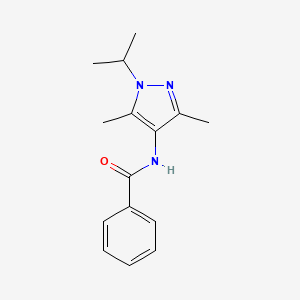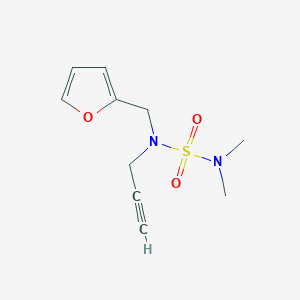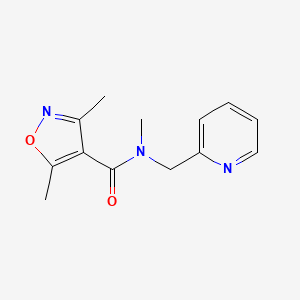
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPAA is a small molecule that belongs to the class of pyridine derivatives and has a molecular formula of C14H14N2O2.
科学研究应用
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has been found to exhibit promising activity against several types of cancer cells, including breast, lung, and colon cancer cells. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has been found to inhibit the activity of several enzymes involved in these pathways, including PI3K, Akt, and mTOR. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the reduction of inflammation. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which can be easily scaled up for large-scale production. N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research on N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide, including the development of more efficient synthesis methods, the optimization of its anti-cancer activity, and the investigation of its potential applications in other fields, such as material science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide and its effects on various signaling pathways in cancer cells.
合成方法
The synthesis of N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide can be achieved through a multi-step process starting with the reaction of 3-methyl-4-pyridinol with ethyl chloroacetate to form ethyl 3-methyl-4-pyridinylacetate. This compound is then reacted with hydroxylamine hydrochloride to form ethyl 3-methyl-4-pyridinylacetohydroxamate, which is further reacted with 4-chlorophenyl isocyanate to form N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide.
属性
IUPAC Name |
N-(3-methyl-4-pyridin-3-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-12(16-11(2)17)5-6-14(10)18-13-4-3-7-15-9-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUPJKXVMFJOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
![N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide](/img/structure/B7531167.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)
![3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)

![5-[1-(2,4-Difluorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7531183.png)
![1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea](/img/structure/B7531190.png)
![2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7531195.png)



